![molecular formula C23H20N4O2S B2620306 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 862118-13-6](/img/structure/B2620306.png)
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C22H18N4OS . It is a derivative of pyrido[1,2-a]benzimidazole .
Synthesis Analysis
The synthesis of pyrido[1,2-a]benzimidazole derivatives, such as the compound , often involves condensation reactions with 2-aminobenzimidazole . The use of α,β-unsaturated carbonyl compounds in the creation of pyrimidobenzimidazoles has been considered an effective approach .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES notation: Cc1cc(n2c3ccccc3nc2c1C#N)SCC(=O)Nc4ccc(cc4)OC(F)F
. This notation provides a textual representation of the compound’s structure, including the arrangement of atoms and the bonds between them.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 386.470 Da . More detailed physical and chemical properties, such as melting point, solubility, and stability, are not provided in the available literature.
Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have synthesized derivatives of pyrido[1,2-a]benzimidazoles, including this compound, and evaluated their effects on cancer cell lines. Specifically, the compound has been tested against human breast adenocarcinoma (MCF7) cells. The results indicate that it displays antitumor activity, with IC50 values ranging from 3.43 to 14.70 μg/ml . Further investigations into its mechanism of action and potential as a chemotherapeutic agent are warranted.
Novel Chemotherapeutic Leads
As part of ongoing research programs, scientists have explored benzimidazole derivatives as potential leads for designing novel chemotherapeutic agents. The compound’s unique structure, containing both pyrido[1,2-a]benzimidazole and cyano groups, makes it an interesting candidate. By proper substitution, researchers aim to enhance its cytotoxicity and selectivity against cancer cells .
Structure-Activity Relationship Studies
The pyrido[1,2-a]benzimidazole nucleus is not the sole determinant of anticancer activity. Researchers have investigated the impact of various substitutions on the compound’s cytotoxicity. Understanding the structure-activity relationship (SAR) helps identify key features necessary for potent anticancer agents. This compound serves as a valuable scaffold for SAR studies .
Synthesis of Derivatives
The compound’s synthesis involves reacting 2-cyanomethyl benzimidazoles with different acetoacetate or benzoylacetate derivatives. This process yields a novel series of 4-cyano-3-substituted-1-oxo-1H, 5H-pyrido[1,2-a]benzimidazole compounds. Subsequent chlorination and amination steps lead to the final product. Structural confirmation is achieved through elemental analysis, 1H-NMR, IR, and mass data .
Potential Targeting of Leukemia Cells
Related derivatives, such as 1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole (NSC 649900) and 1-(4-fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole (NSC 699944), have shown sensitivity and selectivity against leukemia cell lines in vitro. Researchers explore whether this compound shares similar properties and could be a valuable addition to the arsenal of anticancer agents .
Future Investigations
Given the compound’s intriguing structure and initial promising results, further studies are needed. Researchers can explore its interactions with cellular targets, assess its pharmacokinetics, and investigate potential synergies with existing chemotherapeutic drugs. Additionally, in vivo studies and toxicity evaluations are essential for its clinical development .
properties
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-3-29-17-10-8-16(9-11-17)25-21(28)14-30-22-12-15(2)18(13-24)23-26-19-6-4-5-7-20(19)27(22)23/h4-12H,3,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYCRHYZMVNLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.